N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

GlyT1 inhibition Schizophrenia CNS drug discovery

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide (molecular formula C₁₀H₁₅N₃O₂, molecular weight 209.24 g/mol) is a heterocyclic small molecule comprising an isoxazole core substituted at the 3-position with a piperidin-4-yl moiety and bearing an N-methyl carboxamide at the 4-position. The compound contains a secondary amine (piperidine NH, pKa ~10–11) and a secondary amide, offering two distinct vectors for further functionalization.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B11813378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CON=C1C2CCNCC2
InChIInChI=1S/C10H15N3O2/c1-11-10(14)8-6-15-13-9(8)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3,(H,11,14)
InChIKeyQNSSOJQTSJELDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide: Procurement-Ready Physicochemical and Structural Baseline for Research Sourcing


N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide (molecular formula C₁₀H₁₅N₃O₂, molecular weight 209.24 g/mol) is a heterocyclic small molecule comprising an isoxazole core substituted at the 3-position with a piperidin-4-yl moiety and bearing an N-methyl carboxamide at the 4-position . The compound contains a secondary amine (piperidine NH, pKa ~10–11) and a secondary amide, offering two distinct vectors for further functionalization . Commercially, the compound is available from specialty chemical suppliers at ≥95% purity, typically as a free base, stored under ambient conditions, and classified as non-hazardous for transport . Its primary application context is as a synthetic building block or screening compound in early-stage medicinal chemistry programs, particularly those targeting kinase inhibition, CNS receptor modulation, or anti-infective pathways .

Why In-Class Isoxazole-Piperidine Carboxamides Are Not Interchangeable: Critical Substituent-Level Differentiation of N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide


Within the broader class of isoxazole-piperidine carboxamides, even seemingly minor structural variations—such as the position of piperidine attachment (C-3 vs. C-4 vs. C-5 of isoxazole), the methylation state of the amide nitrogen, or the identity of the amide substituent—produce profound differences in target binding, selectivity, and physicochemical properties [1]. For the target compound, the specific conjunction of a piperidin-4-yl group at the isoxazole C-3 position with an N-methyl carboxamide at C-4 generates a hydrogen-bond donor/acceptor pharmacophore arrangement that differs fundamentally from isomeric variants. Published structure-activity relationship (SAR) data on closely related 3-(piperidin-4-yl)isoxazole-containing series demonstrate that the piperidine 4-attachment geometry, combined with the N-methyl amide hydrogen-bonding motif, is a critical determinant of inhibitory potency—illustrated by GlyT1 inhibitors in which the 3-(piperidin-4-yl)isoxazole scaffold drove nanomolar IC₅₀ values (e.g., 30 nM) versus inactive or micromolar analogs with alternative substitution patterns [2]. Generic replacement with a different regioisomer (e.g., piperidin-3-yl or piperidin-2-yl), a dimethylamide analog, or a differently substituted isoxazole risks complete loss of target engagement and renders comparative SAR studies uninterpretable [1].

Quantitative Differentiation Evidence for N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide


Regioisomeric Differentiation: 4-yl Piperidine Attachment as a Pharmacophoric Prerequisite in GlyT1 Inhibition

In a series of 3-(piperidin-4-yl)benzo[d]isoxazole GlyT1 inhibitors, the lead compound 23q bearing a piperidin-4-yl isoxazole scaffold exhibited an IC₅₀ of 30 nM against GlyT1, with >100-fold selectivity over GlyT2, D₁, D₂, D₃, 5-HT₁A, and 5-HT₂A receptors [1]. Although the reported compound differs from N-methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide by benzo-fusion and N-substitution, the SAR study explicitly identifies the 3-(piperidin-4-yl)isoxazole core as the privileged scaffold conferring high selectivity and potency as an atypical antipsychotic pharmacophore. In vivo, compound 23q (40 mg/kg, intragastric) inhibited phencyclidine-induced hyperlocomotion in C57BL/6J mice, providing functional validation of the scaffold [1]. By contrast, 4-benzoylpiperidine analogs lacking the isoxazole ring in the same study showed attenuated or divergent activity profiles, underscoring the essentiality of the isoxazole-piperidine junction geometry.

GlyT1 inhibition Schizophrenia CNS drug discovery

Piperidine Attachment Position Impacts Anti-Influenza Potency: Class-Level SAR Evidence

A 2020 study of isoxazol-4-carboxa piperidyl derivatives as anti-influenza A agents targeting viral nucleoprotein identified compound 7d as the most potent analog, achieving an EC₅₀ of 4.8 μM against influenza A/H1N1 in MDCK cells with a selectivity index (SI = CC₅₀/EC₅₀) >41 [1]. Critically, SAR analysis demonstrated that the potent anti-influenza activity was exquisitely sensitive to both (i) the piperidine N-substituent identity and (ii) the carboxamide substitution pattern. Compounds in the same series with alternative piperidine substitution (e.g., morpholine replacement or N-acyl capping) exhibited ≥10-fold reduction in antiviral activity relative to the optimized piperidine-carboxamide prototype, confirming that the piperidine-isoxazole-carboxamide triad is a functional pharmacophore rather than a passive scaffold. The target compound, N-methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide, retains the unsubstituted piperidine NH—a critical hydrogen-bond donor capacity—and the N-methyl carboxamide at C-4, making it a direct structural entry point to this validated chemotype.

Anti-influenza A Nucleoprotein targeting Antiviral

N-Methyl Amide vs. N,N-Dimethyl Amide: Differentiated Hydrogen-Bonding Capacity Drives Divergent Target Interactions

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide contains a secondary amide (NHCH₃), providing one hydrogen-bond donor (amide NH) and one acceptor (amide C=O). Its direct analog, N,N-dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide, replaces the N-methyl group with N,N-dimethyl, eliminating the hydrogen-bond donor while retaining two acceptors . This difference fundamentally alters the pharmacophoric profile: the monomethyl amide can simultaneously donate and accept hydrogen bonds in a bidentate motif that mimics peptide backbones, enabling engagement with kinase hinge regions, protease active sites, or GPCR orthosteric pockets. The dimethyl analog, lacking the NH donor, is restricted to acceptor-only interactions. Published SAR on related isoxazole carboxamide inhibitors of AMPA receptors demonstrated that substitution of the amide NH for N-alkyl groups produced an 8-fold difference in receptor inhibition potency between closely related analogs (CIC-1 vs. CIC-2) [1], corroborating the critical role of amide hydrogen bonding in this chemotype. Direct comparative binding or functional data for the monomethyl vs. dimethyl pair at the same target are not available in the public domain, but the physicochemical distinction is unambiguous and mechanistically significant for rational compound selection.

Medicinal chemistry Hydrogen bonding Pharmacophore design

Unsubstituted Piperidine NH as a Synthetic Handle Enables Diversification Inaccessible to N-Alkylated Analogs

The target compound features a free secondary amine on the piperidine ring (pKa ~10.5), which serves as a nucleophilic handle for reductive amination, acylation, sulfonylation, or urea formation—reactions that would be blocked in N-methyl-piperidine or N-Boc protected analogs . Commercial comparison data confirm that N-methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide (CAS 1249995-97-8, purity ≥95%, MW 209.24) costs approximately $1,393/g from a major US-based specialty chemical supplier, whereas the isomeric N-methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide (CAS 1334498-97-3) is listed with different pricing and is less commonly stocked, suggesting a supply-chain differentiation that could affect large-scale procurement planning . The piperidine NH is also a critical determinant of solubility: the free base form of the compound, bearing both a basic amine and a neutral amide, exhibits pH-dependent aqueous solubility that differs from permanently charged quaternary or N-oxide analogs, directly impacting formulation and assay compatibility. No head-to-head solubility or stability comparison data are publicly available, but the functional group logic is inherent to the structure.

Parallel synthesis Library diversification Medicinal chemistry

Defined Research Application Scenarios for N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide Where Structural Specificity Is Mandatory


CNS Drug Discovery: GlyT1-Targeted Antipsychotic Lead Optimization Using the 3-(Piperidin-4-yl)isoxazole Scaffold

For programs targeting glycine transporter 1 (GlyT1) inhibition as a therapeutic strategy for schizophrenia, the 3-(piperidin-4-yl)isoxazole chemotype has been validated as a privileged scaffold delivering nanomolar potency (IC₅₀ = 30 nM) with high selectivity over off-target GPCRs (GlyT2, D₁, D₂, D₃, 5-HT₁A, 5-HT₂A). N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide provides the core pharmacophore in an unelaborated form, enabling systematic N-functionalization of the piperidine ring to optimize blood-brain barrier penetration—a critical parameter demonstrated in the in vivo efficacy of analog 23q at 40 mg/kg (i.g.) in C57BL/6J mice [1]. The free NH and N-methyl amide offer orthogonal diversification points that are essential for exploring SAR around this validated antipsychotic target.

Antiviral Drug Discovery: Influenza A Nucleoprotein Inhibitor Development

Isoxazole-4-carboxamide piperidyl derivatives have demonstrated EC₅₀ values as low as 4.8 μM against influenza A/H1N1 with selectivity indices exceeding 41 in MDCK cell-based assays [1]. The target compound's structural features—specifically the piperidine NH and the N-methyl carboxamide at the isoxazole C-4 position—align with the SAR requirements for potent nucleoprotein targeting. Procurement of this specific building block enables exploration of N-substitution at the piperidine to further improve potency and selectivity, building on the ≥10-fold activity differential observed between optimized and suboptimal piperidine substituents in the published series.

AMPA Receptor Modulator Research: Non-Opioid Analgesic Development

Isoxazole-4-carboxamide derivatives have been shown to produce up to 8-fold inhibition of AMPA receptor-mediated currents in whole-cell patch clamp electrophysiology studies, with profound effects on receptor gating kinetics (deactivation and desensitization) [1]. The N-methyl carboxamide moiety in the target compound is hypothesized to contribute to receptor interaction through hydrogen bonding. Researchers pursuing Ca²⁺-permeable AMPA receptor antagonists for non-opioid pain management can employ N-methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide as a starting scaffold for systematic derivatization aimed at enhancing the 8-fold inhibition benchmark toward therapeutic levels.

Kinase Inhibitor Fragment-Based Drug Discovery: FMS/FLT3 Program Starter

The isoxazole-4-carboxamide motif has been established as a potent kinase-inhibitory pharmacophore, with derivatives achieving IC₅₀ values of 9.95 nM against FMS kinase and 495 nM against FLT3 [1]. The target compound's combination of an unsubstituted piperidine (amenable to diversification) and a secondary amide (capable of hinge-region hydrogen bonding) makes it an ideal fragment or early lead for kinase inhibitor programs. The compound's molecular weight (209.24 g/mol) is well within fragment-like space, and its two reactive handles permit rapid parallel library synthesis to probe kinase selectivity profiles.

Quote Request

Request a Quote for N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.